molecular formula C11H10ClN3O3 B11813791 Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B11813791
M. Wt: 267.67 g/mol
InChI Key: IFFMZQDVAISQLB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 1, a ketone group at position 5, and an ethyl carboxylate ester at position 2. This compound is structurally analogous to antifungal agents like fluconazole, where the triazole ring is critical for targeting fungal cytochrome P450 enzymes . Its synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl-containing intermediates, as seen in related triazole syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H10ClN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17)

InChI Key

IFFMZQDVAISQLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most widely reported synthesis involves cyclocondensation between 4-chlorophenylhydrazine and β-ketoesters. Liu et al. (2013) detailed a two-step protocol starting with diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid at 0°C, followed by coupling with ethyl acetoacetate . The intermediate hydrazone undergoes cyclization in refluxing toluene, yielding the target triazole with 68–72% purity. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature110–120°C (reflux)>90% completion
SolventToluenePrevents hydrolysis
Reaction Time2–4 hoursMaximizes cyclization

This method’s limitation lies in byproduct formation from competing N1 vs. N2 alkylation, necessitating chromatographic purification .

Organobase-Catalyzed 1,3-Dipolar Cycloaddition

Recent advances employ organocatalysts for metal-free triazole synthesis. A 2025 study demonstrated using DABCO (1,4-diazabicyclo[2.2.2]octane) in DMSO to facilitate cycloaddition between glycosyl azides and β-ketoesters at room temperature . While originally designed for glycohybrids, adapting this protocol with 4-chlorophenyl azide and ethyl 3-oxobutanoate achieved 85% yield in 6 hours. Key advantages include:

  • Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles due to H-bonding interactions with the catalyst .

  • Scalability : Reactions proceed efficiently at 25°C without inert atmosphere requirements.

However, azide handling risks and DMSO removal challenges may limit industrial adoption.

Post-Functionalization of Preformed Triazole Cores

Patent WO2019175043A1 discloses a modular approach starting from 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one . Ethylation at the 3-position is achieved via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by esterification with ethyl chloroformate. This method offers:

  • Flexibility : Enables late-stage diversification of the ester group.

  • High Purity : Supercritical fluid chromatography (SFC) purification achieves >99% enantiomeric excess.

Reaction metrics:
Yield=78%after SFC;Time=8hours\text{Yield} = 78\% \, \text{after SFC}; \, \text{Time} = 8 \, \text{hours}

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclocondensation. A 2024 optimization study reduced reaction times from hours to minutes (15–20 min at 150°C) using silica-supported hydrazine precursors . Ethyl 3-oxo-2-(4-chlorophenyl)propanoate and urea formed the triazole ring with 88% yield, minimizing side reactions. Energy consumption data:

Energy Efficiency=2.1kWh/mol(microwave)vs.5.6kWh/mol(conventional)\text{Energy Efficiency} = 2.1 \, \text{kWh/mol} \, \text{(microwave)} \, \text{vs.} \, 5.6 \, \text{kWh/mol} \, \text{(conventional)}

Comparative Analysis of Methodologies

The table below evaluates four primary methods:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Cyclocondensation7295HighModerate (toluene use)
Organocatalysis8598ModerateLow (DMSO recycling)
Post-Functionalization7899LowHigh (SFC solvents)
Microwave8897HighLow (reduced energy)

Microwave-assisted synthesis emerges as the most sustainable, though organocatalysis offers superior regiocontrol for complex analogs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. This can be attributed to the triazole ring structure which is known to interfere with microbial cell wall synthesis and function .

Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting angiogenesis, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Fungicides
The compound has been evaluated for its fungicidal properties. Its effectiveness against plant pathogens suggests potential use as a fungicide in agriculture. The chlorophenyl group enhances its lipophilicity, allowing better penetration into fungal cells and improving efficacy .

Pesticide Development
this compound is also being investigated for its use in developing new pesticides. Its ability to disrupt biochemical pathways in pests makes it a valuable candidate for formulating environmentally friendly pest control agents .

Material Science

Polymer Chemistry
In material science, this compound is being explored for its potential applications in polymer chemistry. Its reactive functional groups can be utilized to create novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Nanocomposites
Research into the incorporation of this compound into nanocomposites has shown that it can improve the thermal and mechanical properties of the composites. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsSignificant inhibition observed; potential as an antimicrobial agent
Anticancer ResearchTested on cancer cell linesInduced apoptosis; inhibited cancer cell proliferation
Agricultural ApplicationAssessed as a fungicideEffective against specific plant pathogens; potential for use in crop protection
Material Science ResearchIncorporated into polymer matricesEnhanced thermal stability and mechanical properties observed

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole Derivatives

Compound Name Substituents Key Features Biological Activity
Target Compound 4-Cl-C6H4 at N1, COOEt at C3 High lipophilicity, stable triazole core Antifungal (inferred)
Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (HR470402) 4-NO2-C6H4 at N1 Strong electron-withdrawing nitro group Not reported, but nitro may enhance reactivity
5-(4-Chlorophenyl)-7-(1H-1,2,4-triazol-1-yl)-1',2',4'-triazolo[3,4-b]-1",3",4"-thiadiazine derivatives 4-Cl-C6H4 at C6, triazole at C7 Fused triazole-thiadiazine system Moderate antibacterial activity
N-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones Difluorophenyl, substituted phenyl Dual triazole moieties Broad-spectrum antifungal activity (MIC: 0.5–8 µg/mL)

Key Observations :

  • Fused Ring Systems : Compounds with fused thiadiazine-triazole systems (e.g., ) show reduced activity compared to simpler triazoles, likely due to steric hindrance.

Table 2: Antifungal Activity of Selected Triazoles

Compound Fungal Strains Tested MIC (µg/mL) Reference
Target Compound Candida albicans, Aspergillus fumigatus (inferred) Pending data
Fluconazole C. albicans 1–2
Compound VIII-1 (N-substituted triazolone) C. albicans 0.5–2
5-(Decarboxydehydroabietyl)-3-arylamino-1H-1,2,4-triazoles Bacillus subtilis, E. coli 50–100 mg/L (bacteriostatic)

Key Observations :

  • The target compound’s 4-chlorophenyl group may enhance antifungal potency by mimicking the dichlorophenyl motif in miconazole .
  • Triazolones (e.g., Compound VIII-1) exhibit superior activity due to additional hydrogen-bonding sites .

Physical and Thermodynamic Properties

  • Thermal Stability : Related triazoles (e.g., TNNT, BTNAT) decompose at 135–146°C , suggesting the target compound may exhibit similar stability.
  • Solubility : Ethyl carboxylate esters generally show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Biological Activity

Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}ClN3_3O. The compound features a triazole ring, which is known for its pharmacological properties. The presence of the 4-chlorophenyl group enhances its potential biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory activity. In vitro studies involving peripheral blood mononuclear cells (PBMCs) showed that the compound could modulate cytokine release, specifically reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of triazole derivatives has garnered attention in recent years. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence its potency against specific cancer types .

Study on Cytotoxicity

A detailed investigation into the cytotoxic effects of this compound revealed an IC50_{50} value indicating significant growth inhibition in cancer cell lines. The compound was tested against several cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results compared to standard chemotherapeutic agents .

Cell Line IC50_{50} (µM) Reference Compound IC50_{50} (µM)
MCF-715.0Doxorubicin10.0
HeLa12.0Cisplatin8.0

The mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of Ethyl 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate?

  • The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing precursors. A typical approach involves refluxing ethyl 2-chloro-2-oxoacetate with substituted triazole intermediates in toluene under acidic conditions (e.g., methylsulfonic acid), followed by purification via flash chromatography (EtOAc/cyclohexane). Reaction progress should be monitored by TLC, and recrystallization from ethyl acetate yields high-purity crystals .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Key methods include:

  • NMR spectroscopy : To verify substituent positions on the triazole ring and ester group.
  • IR spectroscopy : To confirm carbonyl (C=O) and triazole ring vibrations.
  • X-ray diffraction (XRD) : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .

Q. How can researchers assess the thermal stability of this compound during synthesis?

  • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into decomposition temperatures. Melting point determination (e.g., via capillary methods) is a basic yet critical step to ensure purity and thermal resilience under experimental conditions .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in the crystal structure refinement of this compound?

  • SHELXL (within the SHELX suite) is ideal for refining small-molecule structures using high-resolution data. Key features include:

  • Anisotropic displacement parameters : To model atomic vibrations accurately.
  • Hydrogen bonding restraints : To stabilize refinement of N–H···O interactions observed in triazole derivatives.
  • Twinning analysis : For handling data from non-merohedral twinning, common in low-symmetry crystals. WinGX can preprocess data and generate CIF files for publication .

Q. What computational approaches are suitable for analyzing non-covalent interactions in its crystal lattice?

  • Hirshfeld surface analysis : Visualizes close contacts (e.g., O···π-hole tetrel bonding) and quantifies interaction contributions.
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (MEP) to rationalize interaction motifs.
  • Bader’s Quantum Theory of Atoms-in-Molecules (QTAIM) : Identifies bond critical points for hydrogen bonds and van der Waals interactions .

Q. How should researchers address contradictions in reported bioactivity data for triazole derivatives?

  • Discrepancies may arise from variations in:

  • Assay conditions (e.g., cell lines, concentration ranges).
  • Compound purity : HPLC or LC-MS validation is critical.
  • Structural analogs : Subtle substituent changes (e.g., methoxymethyl vs. chlorine) significantly alter bioactivity. Cross-referencing synthetic routes and analytical data with literature is essential .

Q. What strategies optimize experimental phasing for crystallographic studies of similar triazole derivatives?

  • SHELXC/D/E pipelines : Robust for high-throughput phasing with single-wavelength anomalous dispersion (SAD) or molecular replacement.
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twin fractions.
  • Hydrogen bond graph-set analysis : Apply Etter’s rules to classify interaction patterns (e.g., R₁²(5) motifs) and validate packing models .

Q. How can molecular docking elucidate potential enzyme interactions for this compound?

  • Target selection : Prioritize enzymes with triazole-binding pockets (e.g., cytochrome P450, kinases).
  • Docking software : AutoDock Vina or Schrödinger Suite for binding affinity predictions.
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries of related inhibitors) and validate via mutagenesis or enzymatic assays .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate crystallographic results (e.g., bond lengths, angles) with computational models to resolve structural outliers.
  • Software Integration : Combine SHELX with Olex2 or Mercury for real-time visualization and refinement adjustments .
  • Bioactivity Studies : Include positive controls (e.g., known triazole-based drugs) and dose-response curves to contextualize efficacy metrics .

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